Cas no 1701491-35-1 (1-(2,5-difluoro-4-methylphenyl)piperazine)
1-(2,5-difluoro-4-methylphenyl)piperazine Chemical and Physical Properties
Names and Identifiers
-
- 1-(2,5-difluoro-4-methylphenyl)piperazine
- 1701491-35-1
- EN300-1829220
- SCHEMBL24632626
-
- Inchi: 1S/C11H14F2N2/c1-8-6-10(13)11(7-9(8)12)15-4-2-14-3-5-15/h6-7,14H,2-5H2,1H3
- InChI Key: JDTNZGKUXMDZCH-UHFFFAOYSA-N
- SMILES: FC1C=C(C)C(=CC=1N1CCNCC1)F
Computed Properties
- Exact Mass: 212.11250478g/mol
- Monoisotopic Mass: 212.11250478g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 207
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 15.3Ų
1-(2,5-difluoro-4-methylphenyl)piperazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1829220-1g |
1-(2,5-difluoro-4-methylphenyl)piperazine |
1701491-35-1 | 1g |
$986.0 | 2023-09-19 | ||
| Enamine | EN300-1829220-5g |
1-(2,5-difluoro-4-methylphenyl)piperazine |
1701491-35-1 | 5g |
$2858.0 | 2023-09-19 | ||
| Enamine | EN300-1829220-10g |
1-(2,5-difluoro-4-methylphenyl)piperazine |
1701491-35-1 | 10g |
$4236.0 | 2023-09-19 | ||
| Enamine | EN300-1829220-0.05g |
1-(2,5-difluoro-4-methylphenyl)piperazine |
1701491-35-1 | 0.05g |
$827.0 | 2023-09-19 | ||
| Enamine | EN300-1829220-0.1g |
1-(2,5-difluoro-4-methylphenyl)piperazine |
1701491-35-1 | 0.1g |
$867.0 | 2023-09-19 | ||
| Enamine | EN300-1829220-0.25g |
1-(2,5-difluoro-4-methylphenyl)piperazine |
1701491-35-1 | 0.25g |
$906.0 | 2023-09-19 | ||
| Enamine | EN300-1829220-0.5g |
1-(2,5-difluoro-4-methylphenyl)piperazine |
1701491-35-1 | 0.5g |
$946.0 | 2023-09-19 | ||
| Enamine | EN300-1829220-1.0g |
1-(2,5-difluoro-4-methylphenyl)piperazine |
1701491-35-1 | 1g |
$1442.0 | 2023-06-02 | ||
| Enamine | EN300-1829220-2.5g |
1-(2,5-difluoro-4-methylphenyl)piperazine |
1701491-35-1 | 2.5g |
$1931.0 | 2023-09-19 | ||
| Enamine | EN300-1829220-5.0g |
1-(2,5-difluoro-4-methylphenyl)piperazine |
1701491-35-1 | 5g |
$4184.0 | 2023-06-02 |
1-(2,5-difluoro-4-methylphenyl)piperazine Related Literature
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Additional information on 1-(2,5-difluoro-4-methylphenyl)piperazine
Introduction to 1-(2,5-difluoro-4-methylphenyl)piperazine (CAS No. 1701491-35-1) in Modern Chemical and Pharmaceutical Research
1-(2,5-difluoro-4-methylphenyl)piperazine, identified by the chemical identifier CAS No. 1701491-35-1, is a significant compound in the realm of pharmaceutical and chemical research. This molecule, featuring a piperazine core substituted with a 2,5-difluoro-4-methylphenyl group, has garnered attention due to its unique structural and pharmacological properties. The presence of fluorine atoms and a methyl group in its aromatic ring contributes to its distinct reactivity and potential biological activity, making it a valuable scaffold for drug discovery and development.
The 2,5-difluoro-4-methylphenyl moiety is particularly noteworthy, as fluorine substitution can significantly influence the metabolic stability, lipophilicity, and binding affinity of a molecule. In recent years, the incorporation of fluorine into pharmaceutical compounds has been extensively studied for its ability to enhance drug efficacy and reduce off-target effects. The methyl group further modulates the electronic properties of the aromatic ring, potentially affecting interactions with biological targets such as enzymes and receptors.
Recent advancements in medicinal chemistry have highlighted the utility of 1-(2,5-difluoro-4-methylphenyl)piperazine as a building block for novel therapeutic agents. Its structural features make it a promising candidate for exploring mechanisms in neurological disorders, where modulation of neurotransmitter systems is crucial. For instance, piperazine derivatives are known for their involvement in serotonin receptor interactions, which are pivotal in conditions like depression and anxiety.
One of the most compelling aspects of this compound is its potential application in the development of fluorinated psychoactive agents. The fluorine atoms can enhance the compound's bioavailability and binding affinity to specific receptors, while the piperazine ring provides a versatile pharmacophore for further chemical modifications. Researchers have been particularly interested in its role as an intermediate in synthesizing more complex molecules with tailored pharmacological profiles.
The synthesis of 1-(2,5-difluoro-4-methylphenyl)piperazine involves multi-step organic reactions that highlight the compound's synthetic versatility. Key steps typically include aromatic substitution reactions followed by nucleophilic addition to the piperazine ring. The use of fluorinated precursors ensures high selectivity and yield, which are critical factors in industrial-scale production. Advanced catalytic methods have also been employed to optimize these reactions, reducing environmental impact while maintaining efficiency.
In academic research, 1-(2,5-difluoro-4-methylphenyl)piperazine has been used as a reference compound in various high-throughput screening (HTS) campaigns aimed at identifying novel drug candidates. Its structural motif has shown promise in interacting with targets involved in inflammation and pain management. Additionally, computational studies have predicted its potential as an antagonist or partial agonist for certain G-protein coupled receptors (GPCRs), which are key players in many physiological processes.
The pharmacokinetic properties of this compound are also under investigation. Preliminary studies suggest that the fluorine substituents may contribute to prolonged circulation time by enhancing metabolic stability. This characteristic is particularly attractive for drugs requiring extended therapeutic effects. Furthermore, the lipophilicity profile of 1-(2,5-difluoro-4-methylphenyl)piperazine makes it suitable for oral administration, improving patient compliance compared to injectable formulations.
Future directions in research may explore derivatization strategies to enhance specific pharmacological effects or improve solubility profiles. For example, introducing additional polar functional groups could modulate water solubility without compromising bioactivity. Such modifications would be guided by structure-activity relationship (SAR) studies, which are essential for optimizing lead compounds into viable drug candidates.
The role of 1-(2,5-difluoro-4-methylphenyl)piperazine in addressing unmet medical needs cannot be overstated. Its unique combination of structural features positions it as a versatile tool for investigating new therapeutic pathways. As research continues to uncover its potential applications, this compound is likely to remain at the forefront of pharmaceutical innovation.
In conclusion,1-(2,5-difluoro-4-methylphenyl)piperazine (CAS No. 1701491-35-1) represents a significant advancement in chemical and pharmaceutical research. Its structural complexity and functional diversity make it a valuable asset for developing novel treatments across multiple therapeutic areas. With ongoing studies exploring its pharmacological properties and synthetic applications, this compound is poised to contribute significantly to future medical breakthroughs.
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